

Dexpramipexole Phase 3 ALS Trials: A Technical Support Center

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Compound of Interest

Compound Name: *Dexpramipexole dihydrochloride*

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This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of the failed Phase 3 clinical trials of dexpramipexole for Amyotrophic Lateral Sclerosis (ALS). The information is presented in a question-and-answer format to directly address potential queries and troubleshooting scenarios that may arise during experimental design and data interpretation in the field of ALS research.

Frequently Asked Questions (FAQs)

Q1: Why was there a strong scientific rationale for testing dexpramipexole in ALS?

A1: Dexpramipexole, the R(+) enantiomer of pramipexole, was selected for investigation in ALS due to its neuroprotective properties demonstrated in preclinical models.^[1] The proposed mechanism of action centered on the preservation of mitochondrial function, a key pathway implicated in the pathogenesis of ALS.^{[1][2]} Preclinical studies suggested that dexpramipexole could mitigate oxidative stress, excitotoxicity, and apoptosis.^[1] Furthermore, it showed a greater tolerability at higher doses compared to pramipexole because of its lower affinity for dopamine receptors.^[1]

Q2: What were the promising findings from the Phase 2 trial that supported advancing to Phase 3?

A2: A Phase 2 clinical trial of dexpramipexole in ALS patients suggested a potential dose-dependent benefit.^{[3][4]} The study showed a non-significant reduction in the rate of decline of the ALSFRS-R scores and a reduction in the hazard of mortality in the higher dosage group.^[1]

A pre-specified sensitivity analysis using a joint-rank test, which combined changes in the ALSFRS-R and mortality, showed a significant benefit in the higher-dose group, providing the impetus for the larger Phase 3 trial.[1]

Q3: What was the primary reason for the failure of the Phase 3 EMPOWER trial?

A3: The Phase 3 EMPOWER trial, a large, randomized, double-blind, placebo-controlled study, ultimately failed to demonstrate any clinical benefit of dexamipexole in ALS patients.[3][5] The trial did not meet its primary endpoint, the Combined Assessment of Function and Survival (CAFS), which is a joint ranking of survival and change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.[3][6] There were no significant differences observed between the dexamipexole and placebo groups in the primary endpoint or any of the secondary endpoints, which included survival, functional decline, and respiratory function.[2][3][5]

Q4: Were there any safety concerns with dexamipexole in the Phase 3 trial?

A4: Dexamipexole was generally well-tolerated in the EMPOWER trial.[2][3] The incidence of adverse events was similar between the dexamipexole and placebo groups, with the exception of a higher incidence of neutropenia (a reduction in a type of white blood cell) in the dexamipexole group (8% vs. 2% in the placebo group).[3]

Troubleshooting Guide for Experimental Design

Issue: Discrepancy between Phase 2 and Phase 3 results is a common challenge in drug development. What are the potential explanations for this in the case of dexamipexole?

Possible Causes and Solutions:

- **False-Positive Phase 2 Signal:** The promising results from the Phase 2 trial may have been a statistical anomaly or influenced by unconscious bias in a smaller patient population. The larger, more robustly powered Phase 3 trial provided a more definitive negative result.[7]
- **Patient Heterogeneity:** ALS is a clinically and biologically heterogeneous disease. It is possible that dexamipexole may have a beneficial effect in a specific sub-population of ALS patients that was not apparent in the broad population enrolled in the EMPOWER trial. Future trials could consider more stringent patient stratification based on biomarkers or genetic profiles.

- **Limitations of Animal Models:** While dexpramipexole showed promise in preclinical animal models of ALS, these models may not fully recapitulate the complex pathology of the human disease.[2] This highlights the critical need for improved preclinical models that are more predictive of clinical efficacy.
- **Lack of Target Engagement Biomarkers:** A significant challenge in the dexpramipexole trials was the absence of a biomarker to confirm that the drug was engaging its intended target (mitochondria) and exerting the desired biological effect in patients.[8] The development and validation of target engagement biomarkers are crucial for interpreting clinical trial outcomes and making go/no-go decisions.

Data Presentation

Table 1: EMPOWER Phase 3 Trial Key Efficacy Endpoints

Endpoint	Dexpramipexole (n=474)	Placebo (n=468)	p-value
Primary Endpoint: CAFS Score (Least-Square Mean)	441.76	438.84	0.86[3]
Secondary Endpoint: Change from Baseline in ALSFRS-R Total Score (Mean)	-13.34	-13.42	0.90[3]
Secondary Endpoint: Time to Death (Hazard Ratio)	1.03	-	0.84[3]

Table 2: EMPOWER Phase 3 Trial Participant Demographics and Baseline Characteristics

Characteristic	Dexpramipexole (n=474)	Placebo (n=468)
Mean Age (years)	57.0	56.6
Male (%)	65	67
Bulbar Onset (%)	27	26
Mean Time Since Symptom Onset (months)	15.6	15.5
Mean Baseline ALSFRS-R Score	38.6	38.5
Riluzole Use (%)	78	77

Experimental Protocols

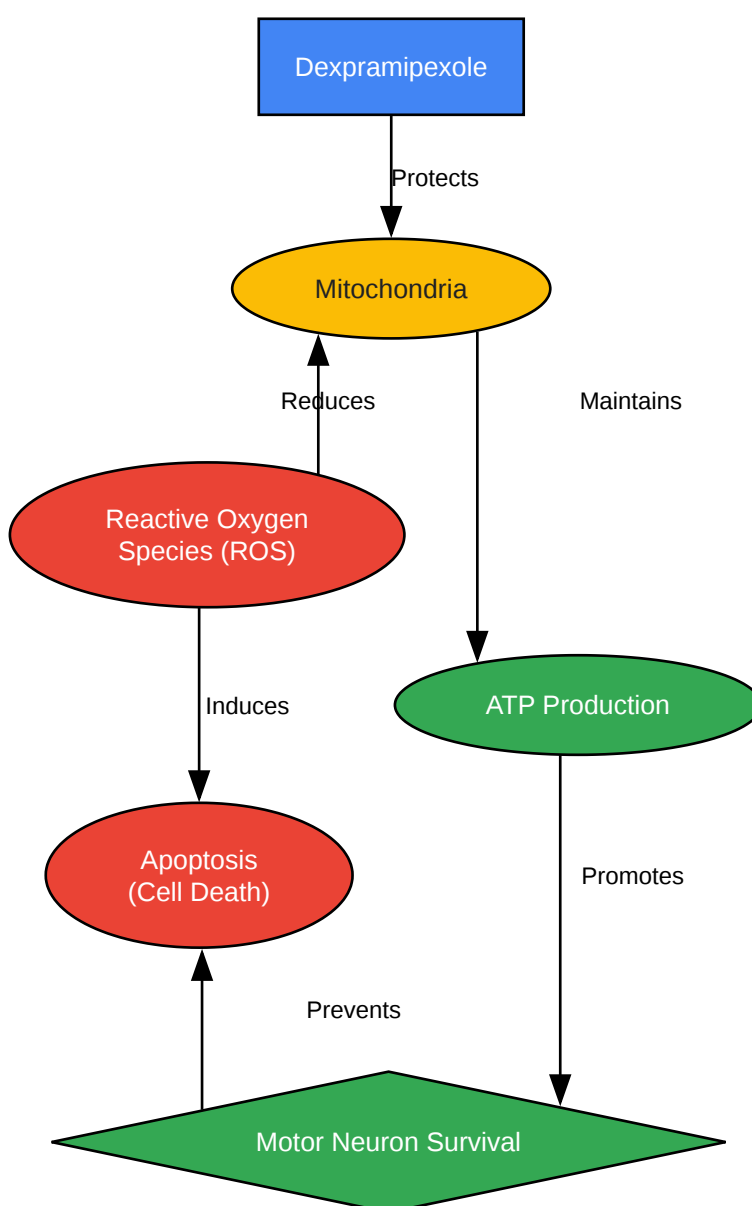
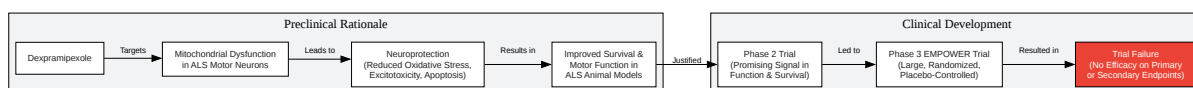
EMPOWER Trial Design

The EMPOWER study was a randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.[\[3\]](#)[\[4\]](#)[\[9\]](#)

- **Participants:** 943 individuals with a diagnosis of definite, probable, or laboratory-supported probable ALS, with symptom onset within 24 months of screening, and a slow vital capacity of at least 65% of predicted.[\[4\]](#)[\[6\]](#)
- **Intervention:** Participants were randomly assigned in a 1:1 ratio to receive either dexpramipexole 150 mg twice daily or a matching placebo.[\[3\]](#)[\[9\]](#)
- **Primary Endpoint:** The primary efficacy endpoint was the Combined Assessment of Function and Survival (CAFS).[\[4\]](#)[\[6\]](#) This is a joint ranking of survival time and the change from baseline in the ALSFRS-R score at 12 months. In this analysis, participants who died were ranked lower than those who survived, with earlier deaths receiving lower ranks. Survivors were ranked based on their change in ALSFRS-R score, with greater decline resulting in a lower rank.[\[6\]](#)
- **Secondary Endpoints:** Key secondary endpoints included the change from baseline in the ALSFRS-R total score at 12 months, time to death, and time to death or respiratory

insufficiency.[2]

Mandatory Visualizations



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